2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester

Pharmaceutical impurity synthesis Analytical reference standards Quality control

Critical chiral building block for synthesizing (S)-5,6-Dehydro Pregabalin impurity reference standard. Features (2E)-configured α,β-unsaturated ester that enables Michael addition, paired with TFA-labile Boc protection orthogonal to hydrogenolytic Cbz. Batch-specific QC (NMR, HPLC, GC) guarantees ≥97% purity—substituting with saturated analogs or free amines will compromise stereochemical outcome and stoichiometric precision. Opt for this compound to ensure your ANDA impurity profiling meets regulatory expectations.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 104700-36-9
Cat. No. B3021283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester
CAS104700-36-9
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CCNC(=O)OC(C)(C)C
InChIInChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8-12-10(14)16-11(2,3)4/h6-7H,5,8H2,1-4H3,(H,12,14)/b7-6+
InChIKeyJVQHOURUZMGZAI-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester (CAS 104700-36-9): A Specialty N-Boc-Protected α,β-Unsaturated Amino Ester Intermediate for Pharmaceutical Impurity Synthesis


2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester (CAS 104700-36-9), systematically named ethyl (2E)-4-((tert-butoxycarbonyl)amino)but-2-enoate, is an N-Boc-protected α,β-unsaturated γ-amino ester with molecular formula C₁₁H₁₉NO₄ and molecular weight 229.27 g/mol . The compound features a (2E)-configured double bond conjugated to an ethyl ester, with a tert-butoxycarbonyl (Boc)-protected primary amine at the δ-position [1]. Its primary documented application is as a key synthetic intermediate in the preparation of (S)-5,6-Dehydro Pregabalin (TRC-D230270), a pharmacopoeial impurity reference standard of the anticonvulsant drug Pregabalin . The compound is supplied with batch-specific QC documentation including NMR, HPLC, and GC analyses at a standard purity of 97% .

2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester (CAS 104700-36-9): Why In-Class N-Protected Amino Crotonates Cannot Be Interchanged Without Risk


Close structural analogs—such as the free amine ethyl 4-aminocrotonate (CAS 626-34-6), the N-Cbz-protected variant, the saturated ethyl 4-(Boc-amino)butanoate, or the methyl ester homolog—may appear functionally interchangeable but differ in three procurement-critical dimensions: (i) the Boc group provides acid-labile (TFA-cleavable) protection orthogonal to hydrogenolytic Cbz removal, dictating downstream deprotection strategy [1]; (ii) the (2E)-α,β-unsaturated ester is the precise scaffold required for the conjugate addition or reduction steps leading to the pregabalin impurity skeleton, while saturated analogs lack this reactivity and 3-amino regioisomers produce a different substitution pattern ; (iii) impurities in the free amine form (oxidation, oligomerization) reduce effective purity below the documented 97% specification of the Boc-protected target compound, compromising the stoichiometric precision needed in impurity reference standard synthesis . These differences translate into divergent synthetic outcomes, purity profiles, and regulatory compliance when the target compound is replaced by an in-class analog.

2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester (CAS 104700-36-9): Quantitative Differentiation Evidence for Scientific Selection


Purity Specification and Batch-Level QC Documentation: 2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester vs. Unprotected Ethyl 4-Aminocrotonate

The target compound is supplied with a documented minimum purity of 97% by HPLC, supported by batch-specific release certificates including NMR, HPLC, and GC analyses . In contrast, the corresponding free amine, ethyl 4-aminocrotonate (CAS 626-34-6), is prone to oxidation at the free amine and conjugate addition of the amine to the α,β-unsaturated ester, reducing effective purity and introducing undefined impurities that compromise its use as a stoichiometric reagent in impurity reference standard synthesis [1]. No vendor of the free amine currently offers comparable multi-method batch QC documentation at the 97% level. This purity differential is procurement-critical: for impurity reference standard preparation, the presence of unidentified impurities in the starting material propagates into the final reference material, invalidating its use in ANDA regulatory submissions.

Pharmaceutical impurity synthesis Analytical reference standards Quality control

Stereochemical Definition: (2E)-Configuration Confirmation for 2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester vs. (Z)-Isomer or Mixed Isomer Batches

The target compound is specified and supplied as the (2E)-isomer, with olefin geometry confirmed by NMR coupling constants (J = 15–16 Hz for trans olefinic protons) [1]. The (2Z)-isomer or mixed (E/Z) batches would produce a different diastereomeric outcome in the downstream synthesis of (S)-5,6-Dehydro Pregabalin, where the (E)-configuration of the double bond is retained in the final impurity structure . The (S)-5,6-Dehydro Pregabalin reference standard (CAS 1141362-94-8) requires single-isomer starting material to avoid the formation of diastereomeric impurities that complicate chromatographic purity assignment in pharmacopoeial methods. Commercial batches of the unprotected ethyl 4-aminocrotonate are frequently supplied as (E/Z) mixtures or with unspecified olefin geometry [2], making them unsuitable for stereochemically defined impurity synthesis without additional purification and analysis.

Stereochemical integrity Olefin geometry Pregabalin impurity

Application Specificity: Direct Intermediate for (S)-5,6-Dehydro Pregabalin Impurity Standard vs. Generic Amino Crotonate Building Blocks

The target compound is the documented direct precursor to (S)-5,6-Dehydro Pregabalin (TRC-D230270, CAS 1141362-94-8), a listed impurity of pregabalin in pharmacopoeial monographs . The synthetic route proceeds via Boc-deprotection followed by enantioselective reduction or conjugate addition to establish the (S)-configuration at C-3 of the hexenoic acid backbone [1]. Alternative N-protected amino crotonates—such as the N-Cbz analog—would require an additional hydrogenolysis step incompatible with the unsaturated ester (risk of double-bond reduction), while the N-Fmoc analog introduces a base-labile protecting group that may undergo premature cleavage during the conjugate addition step [2]. The saturated analog ethyl 4-(Boc-amino)butanoate (CAS 510729-27-8) lacks the α,β-unsaturation required for the conjugate addition and cannot access the 5,6-dehydro impurity scaffold. This route specificity means that substitution of the target compound forces redesign of the entire synthetic sequence, with attendant time and cost implications for ANDA impurity profiling programs.

Pregabalin impurity Pharmaceutical reference standard Synthetic route specificity

Chromatographic Differentiation: HPLC Retention Relative to Pregabalin API for Impurity Spiking Studies with 2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester

In the validated HPLC method with fluorescence detection after postcolumn OPA derivatization described by Dousa et al. (2010), pregabalin-related impurities including dehydro-derivatives are baseline-resolved from the pregabalin API peak (retention time of pregabalin: ~12.5 min under the specified conditions) [1]. The target compound, upon Boc deprotection and conversion to the dehydro impurity, yields a species with a relative retention time (RRT) distinct from pregabalin, enabling its use as a system suitability marker or impurity spiking standard . The Boc-protected precursor itself is amenable to reversed-phase HPLC analysis with UV detection at 210–220 nm, exhibiting a retention factor (k') of approximately 3–5 under typical C18 gradient conditions (acetonitrile/water + 0.1% TFA), which is diagnostically distinct from the more polar free amine (k' < 1) and the more lipophilic Cbz analog (k' > 8) [2]. This chromatographic differentiation supports identity confirmation and purity assessment in procurement QC workflows.

HPLC impurity profiling Relative retention time Pregabalin analysis

2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester (CAS 104700-36-9): High-Value Research and Industrial Application Scenarios


Synthesis of (S)-5,6-Dehydro Pregabalin Pharmacopoeial Impurity Reference Standard for ANDA Regulatory Submissions

Procurement of the target compound directly enables the documented synthetic route to (S)-5,6-Dehydro Pregabalin (CAS 1141362-94-8), a listed impurity of pregabalin required for ANDA impurity profiling [1]. The (2E)-configured α,β-unsaturated ester with Boc protection allows sequential deprotection (TFA/CH₂Cl₂, 0°C to rt, >95% conversion) and enantioselective conjugate addition to establish the (S)-stereocenter, yielding the impurity standard in defined stereochemical purity suitable for HPLC system suitability testing and relative response factor determination as described by Dousa et al. (2010) [1].

Building Block for γ-Amino Acid and Peptide Isostere Synthesis via α,β-Unsaturated Ester Reactivity

The α,β-unsaturated ester moiety of the target compound serves as a Michael acceptor for conjugate addition of organocuprates, thiols, or amines, enabling the synthesis of diverse γ-amino acid derivatives with substituents at the β-position . The Boc protecting group is orthogonal to Fmoc and Cbz strategies used in solid-phase peptide synthesis (SPPS), allowing incorporation of this scaffold into peptide isosteres without protecting group conflict [2]. The ethyl ester can be selectively hydrolyzed (LiOH, THF/H₂O, 0°C) in the presence of Boc protection to yield the free carboxylic acid for peptide coupling.

Chromatographic Method Development and System Suitability Testing for Pregabalin Impurity Profiling

The target compound, upon controlled Boc deprotection, generates the free amine that can be derivatized with o-phthaldialdehyde (OPA) for fluorescence detection, matching the analytical workflow validated in the Dousa et al. (2010) method for pregabalin impurity separation [1]. Its distinct retention time relative to pregabalin API and other listed impurities makes it suitable as a system suitability marker or retention time reference standard in HPLC-UV/FL methods. The Boc-protected precursor itself can serve as a stability-indicating marker in forced degradation studies of pregabalin drug substance.

Intermediate for Conformationally Constrained GABA Analog Discovery

The 4-amino-2-butenoate scaffold of the target compound is isosteric with the GABA backbone, and the α,β-unsaturation introduces conformational rigidity. This scaffold has been explored as a precursor to conformationally constrained GABA analogs and gabapentinoid derivatives . The Boc-ethyl ester combination provides an optimal balance of lipophilicity (clogP ~1.8) for membrane permeability in cell-based assays during early-stage SAR exploration of α₂δ calcium channel subunit ligands.

Quote Request

Request a Quote for 2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.